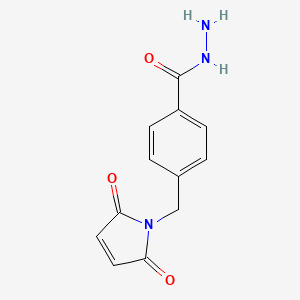
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide is a chemical compound that features a benzohydrazide group attached to a maleimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide typically involves the reaction of 4-(chloromethyl)benzoic acid with maleimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and other advanced materials .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being explored for their anticancer and antimicrobial properties. The maleimide moiety is known for its ability to form covalent bonds with thiol groups, making it useful in drug design .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide involves its interaction with specific molecular targets. The maleimide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the hydrazide group.
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar maleimide moiety but different substituents.
Uniqueness
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide is unique due to the presence of both the maleimide and benzohydrazide groups. This combination provides a distinct reactivity profile, making it versatile for various applications .
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]benzohydrazide |
InChI |
InChI=1S/C12H11N3O3/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17/h1-6H,7,13H2,(H,14,18) |
InChI Key |
DUKIYCYRLAVRSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















